Diphenoquinone

Übersicht

Beschreibung

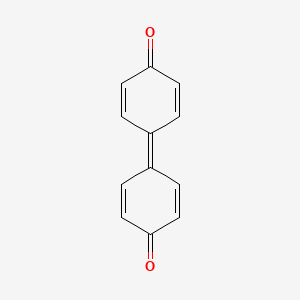

Diphenoquinone, also known as 4,4’-diphenoquinone, is an organic compound characterized by two quinone units connected by a single bond. Quinones are a class of organic compounds that are widely distributed in nature and are known for their electron-accepting properties. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenoquinone can be synthesized through the oxidative coupling of phenols. One common method involves the use of alkali-modified M-Mg-Al hydrotalcites (M = Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen. For instance, the reaction of 2,6-di-tert-butylphenol catalyzed by K/M-Mg-Al hydrotalcites selectively yields 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone with over 97% yield . Another method involves the use of copper complexes immobilized in nanospaces of structurally-ordered materials, which catalyze the selective C–C coupling reaction of 2,6-dimethylphenol to 3,3’,5,5’-tetramethylthis compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidative coupling of phenols using stoichiometric inorganic oxidants. from an environmental perspective, catalytic methods using molecular oxygen as a “green” oxidant are preferred .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenoquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Photocatalysis

Overview : Diphenoquinone, particularly in its tetra-tert-butyl form, has been utilized as an effective photocatalyst in organic reactions.

Case Study : A study demonstrated the use of 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone in the oxidative photocyclization of stilbenes to phenacenes. This method showed high yields and purity, making it suitable for synthesizing semiconductors used in organic electronic devices. The reactions were conducted under UV irradiation and sunlight, showcasing the compound's stability and efficiency as a photocatalyst .

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Photocyclization of stilbenes | 93% | UV irradiation for 8 hours |

| This compound | Sunlight exposure | 69% | 7 days |

Synthesis of Organic Compounds

Overview : this compound serves as a precursor in synthesizing various organic compounds, including polymers and pharmaceuticals.

Case Study : Research indicated that diphenoquinones can be synthesized via oxidative coupling of phenols using catalysts like K/M-Mg-Al-C₃O₄ hydrotalcites. This method allows for high selectivity and yield of diphenoquinones while using molecular oxygen as the oxidant .

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidative coupling of phenols | K/Fe-Mg-Al-C₃O₄ hydrotalcite | >97% |

Biological Applications

Overview : Diphenoquinones have been studied for their biological activities, particularly in cholesterol metabolism.

Case Study : A study explored the interaction between this compound and ATP-binding cassette transporter A1 (ABCA1). The findings suggested that this compound enhances HDL (high-density lipoprotein) neogenesis, indicating potential applications in cardiovascular health .

Material Science

Overview : The incorporation of this compound units into polymer matrices has been investigated for enhancing material properties.

Case Study : Research has shown that integrating this compound into biodegradable polymers can improve their mechanical properties and thermal stability. This application is significant for developing sustainable materials with enhanced performance characteristics .

Wirkmechanismus

The mechanism of action of diphenoquinone involves its redox properties. As an unsaturated and conjugated system, this compound can produce free radicals of the semiquinone type, which increase its electron-accepting capabilities. This property makes it an effective radiosensitizer, as it can block SH-groups and enhance the effects of radiation therapy .

Vergleich Mit ähnlichen Verbindungen

Bianthrone: A diphenoquinone fused with benzene rings, known for its thermochromism and large HOMO–LUMO gap.

Tetramethylthis compound: A derivative of this compound used in the production of aryl epoxy resins.

Uniqueness: this compound is unique due to its high yield in oxidative coupling reactions and its versatility in various applications, from photosensitizers to radiosensitizers. Its ability to produce free radicals and its electron-accepting properties make it distinct from other quinones .

Biologische Aktivität

Diphenoquinone is a member of the quinone family, characterized by its unique chemical structure and notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting research findings, case studies, and applications.

Chemical Structure and Properties

This compound can be represented as a derivative of benzoquinone, featuring two phenolic groups. Its structure allows it to participate in redox reactions, making it an important compound in biochemical processes.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Cholesterol Regulation

Research indicates that this compound can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), which plays a vital role in cholesterol efflux and high-density lipoprotein (HDL) formation. In a study involving mouse macrophage cell lines, this compound was found to promote apoA-I-mediated cholesterol release, suggesting its potential in managing cholesterol levels .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt cellular membranes and inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Case Study 1: Cholesterol Efflux Enhancement

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, this compound was tested on macrophage cell lines to assess its impact on cholesterol metabolism. The results showed that this compound significantly increased ABCA1 levels, leading to enhanced cholesterol efflux and HDL generation .

Case Study 2: Antioxidant Efficacy

A comparative analysis of this compound's antioxidant capacity was conducted using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. The findings indicated that this compound exhibited superior antioxidant activity compared to other phenolic compounds, highlighting its potential therapeutic applications .

1. Biocatalysis

Diphenoquinones are utilized in biocatalytic processes for polymer synthesis. Enzymatic polymerization involving this compound units has been explored for creating biodegradable polymers with enhanced properties .

2. Drug Development

Due to its biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases and lipid metabolism disorders.

Data Table: Biological Activities of this compound

Q & A

Q. Basic: What experimental strategies are recommended to optimize the synthesis of diphenoquinone (DPQ) while minimizing byproduct formation?

Methodological Answer:

To optimize DPQ synthesis, focus on reaction conditions (temperature, solvent polarity, and catalyst loading) and mechanistic pathways. For example, in oxidative coupling reactions of 2,6-dimethylphenol (DMP), copper(II) catalysts with ligands like DMAP can enhance selectivity for DPQ over polyphenylene oxide (PPO) by modulating electron transfer kinetics . Kinetic studies using UV-Vis spectroscopy or HPLC can track intermediate formation and adjust reaction time to suppress side products. Reference synthetic protocols from crystallographic data (e.g., bond lengths and angles in 3,3',5,5'-tetramethyl-4,4'-diphenoquinone) to validate purity .

Q. Advanced: How can mechanistic studies elucidate the role of steric hindrance in DPQ stability during radical-mediated reactions?

Methodological Answer:

Use electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates (e.g., phenoxyl radicals) formed during DPQ synthesis. Compare steric effects by synthesizing DPQ derivatives with varying substituents (e.g., tert-butyl groups vs. methyl groups) and analyze their stability via Arrhenius plots of decomposition rates . Computational modeling (DFT calculations) can predict thermodynamic favorability of radical termination pathways, linking steric bulk to reduced reactivity .

Q. Basic: What analytical techniques are critical for confirming DPQ structural identity and purity?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm bond lengths (e.g., C-O and C-C distances in DPQ’s quinoid structure) .

- NMR spectroscopy : Use H and C NMR to identify proton environments and assess symmetry in substituted DPQ derivatives .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to rule out contaminants.

- HPLC-PDA : Quantify purity and detect trace byproducts using reverse-phase chromatography .

Q. Advanced: How can researchers resolve contradictions in reported redox properties of DPQ across different studies?

Methodological Answer:

- Systematic replication : Reproduce experiments under standardized conditions (e.g., solvent, temperature, electrode materials in cyclic voltammetry).

- Control for oxygen/moisture : Use glovebox techniques to prevent unintended oxidation/hydrolysis during electrochemical studies.

- Cross-validate methods : Compare redox potentials from electrochemical assays with computational predictions (e.g., HOMO-LUMO gaps via DFT) .

- Meta-analysis : Statistically evaluate literature data to identify outliers or methodological biases (e.g., inconsistent reference electrodes) .

Q. Basic: What are the best practices for designing a study to evaluate DPQ’s antioxidant activity in polymer systems?

Methodological Answer:

- PICO framework :

- Population : Polymer matrix (e.g., polyethylene, polypropylene).

- Intervention : DPQ concentration (e.g., 0.1–1.0 wt%).

- Comparison : Commercial antioxidants (e.g., BHT).

- Outcome : Oxidation induction time (OIT) via DSC, tensile strength retention .

- Accelerated aging tests : Expose samples to UV radiation or elevated temperatures and quantify degradation via FTIR (carbonyl index) .

Q. Advanced: How can in situ spectroscopic methods advance understanding of DPQ’s role in catalytic systems?

Methodological Answer:

- Operando spectroscopy : Use Raman or IR spectroscopy to monitor DPQ formation during catalytic cycles (e.g., copper-mediated oxidative coupling).

- XAS (X-ray absorption spectroscopy) : Probe copper catalyst coordination changes during DPQ synthesis to identify active species .

- Isotopic labeling : Introduce O or deuterated substrates to trace reaction pathways and intermediate turnover .

Q. Basic: What statistical approaches are appropriate for analyzing dose-response relationships in DPQ toxicity studies?

Methodological Answer:

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC values.

- ANOVA with post hoc tests : Compare toxicity across DPQ concentrations and control groups.

- Error analysis : Report confidence intervals and uncertainties from triplicate experiments .

Q. Advanced: How can computational chemistry predict DPQ’s environmental persistence and degradation pathways?

Methodological Answer:

- Molecular dynamics simulations : Model DPQ interactions with environmental matrices (e.g., soil, water).

- TD-DFT : Predict photodegradation products under UV exposure by simulating excited-state reactions.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with biodegradation half-lives .

Q. Basic: What experimental controls are essential when studying DPQ’s radical-scavenging mechanisms?

Methodological Answer:

- Positive controls : Include known radical quenchers (e.g., ascorbic acid).

- Negative controls : Omit DPQ to assess baseline radical generation.

- Radical source validation : Use standardized initiators (e.g., AIBN) in DPPH or ABTS assays .

Q. Advanced: How can interdisciplinary approaches address gaps in understanding DPQ’s biological interactions?

Methodological Answer:

- FINER criteria : Ensure research questions are Feasible (e.g., cell culture models), Interesting (novel mechanisms), Novel (unexplored toxicity pathways), Ethical (IRB approval), and Relevant (environmental health impacts) .

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map DPQ-induced cellular responses .

Eigenschaften

IUPAC Name |

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTHMESPCBONDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197787 | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-72-4 | |

| Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.